1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenylpyrrolidine moiety and a tolyl group attached to the urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea typically involves the reaction of 1-phenylpyrrolidine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Commonly used reagents include phenylpyrrolidine, m-tolyl isocyanate, and appropriate solvents such as dichloromethane or tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted urea derivatives with new functional groups attached.
Scientific Research Applications
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrolidine: A precursor in the synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea.
m-Tolyl isocyanate: Another precursor used in the synthesis.
Other Urea Derivatives: Compounds with similar urea functional groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of a phenylpyrrolidine moiety and a tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-5-8-16(13-15)21-19(23)20-14-18-11-6-12-22(18)17-9-3-2-4-10-17/h2-5,7-10,13,18H,6,11-12,14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNUVKCGONHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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